L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine
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Overview
Description
L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine is a peptide compound composed of four amino acids: valine, serine, asparagine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like serine and phenylalanine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives, while reduction can break disulfide bonds to yield free thiol groups.
Scientific Research Applications
L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginine amide: Another peptide with similar amino acid composition but different sequence and properties.
L-Prolyl-L-valyl-L-asparaginyl-L-phenylalanyl-L-lysyl-L-phenylalanyl-L-leucyl-L-seryl-L-histidine: A peptide with additional amino acids, leading to different biological activities.
Uniqueness
L-Valyl-L-seryl-L-asparaginyl-L-phenylalanine is unique due to its specific sequence and the combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
918528-55-9 |
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Molecular Formula |
C21H31N5O7 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H31N5O7/c1-11(2)17(23)20(31)26-15(10-27)19(30)24-13(9-16(22)28)18(29)25-14(21(32)33)8-12-6-4-3-5-7-12/h3-7,11,13-15,17,27H,8-10,23H2,1-2H3,(H2,22,28)(H,24,30)(H,25,29)(H,26,31)(H,32,33)/t13-,14-,15-,17-/m0/s1 |
InChI Key |
NCJXQUQGNGBUPB-JKQORVJESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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